molecular formula C12H8FN3OS B1438724 5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide CAS No. 1153800-06-6

5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No. B1438724
M. Wt: 261.28 g/mol
InChI Key: HFDXVEBJBTUBDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide” is not available, similar compounds have been synthesized using various methods. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . Another study discussed the synthesis of a key intermediate in the preparation of zolazepam, a similar compound .

Scientific Research Applications

  • Cyclin-dependent kinase 2 (CDK2) Inhibitors

    • Application : The compound N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which has a similar structure, has been studied as a potential CDK2 inhibitor for cancer treatment .
    • Method : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a new series of compounds that exhibited potent CDK2 inhibitory activity .
    • Results : Among the new compounds, one was found to be the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .
  • 5-Amino-pyrazoles in Organic and Medicinal Synthesis

    • Application : 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • Method : Various approaches have been used to synthesize these compounds, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results : 5-Amino-pyrazoles have been found to be promising functional reagents, similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
  • Synthesis of Zolazepam Key Intermediates

    • Application : The compound (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which has a similar structure, has been used as a key intermediate in the synthesis of zolazepam .
    • Method : The synthesis of this compound involves the acylation of 5-chloro-1,3-dimethylpyrazole .
    • Results : This method provides a more efficient way to produce zolazepam, a medication used for anesthesia and sedation .
  • Regioisomerism of the Pyrazole Ring

    • Application : The compound 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine, which has a similar structure, has been synthesized to explore the effect of regioisomerism of the pyrazole ring at the pyrimidinyl-C4 position on CDK2 inhibition .
    • Method : The synthesis of this compound likely involves the reaction of the appropriate pyrazole and pyrimidine derivatives .
    • Results : The results of this study could provide insights into the design of more potent and selective CDK2 inhibitors .
  • Synthesis of Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones

    • Application : 5-Amino-pyrazoles have been used in the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones .
    • Method : The synthesis involves a multi-component reaction of 5-amino-pyrazoles, aldehydes, and kojic acid in the presence of a catalytic amount of Zn(OTf)2 followed by H2O2-mediated oxidation .
    • Results : This method provides an efficient strategy for the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones .
  • Regioisomerism of the Pyrazole Ring

    • Application : The compound 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine, which has a similar structure, has been synthesized to explore the effect of regioisomerism of the pyrazole ring at the pyrimidinyl-C4 position on CDK2 inhibition .
    • Method : The synthesis of this compound likely involves the reaction of the appropriate pyrazole and pyrimidine derivatives .
    • Results : The results of this study could provide insights into the design of more potent and selective CDK2 inhibitors .

properties

IUPAC Name

5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3OS/c13-8-1-2-10-7(3-8)4-11(18-10)12(17)16-9-5-14-15-6-9/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDXVEBJBTUBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)NC3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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